O-methylviridicatin
Description
Contextualization within Natural Product Chemistry
O-Methylviridicatin, with the chemical formula C₁₆H₁₃NO₂, is classified as a quinoline (B57606) alkaloid. ontosight.aitoku-e.com Its core structure is a quinolin-2(1H)-one, a scaffold found in numerous natural products known for their diverse biological activities. toku-e.com This positions this compound within a significant class of heterocyclic compounds that are of great interest to medicinal chemists and pharmacologists. ontosight.ai It is a natural derivative of the mycotoxin viridicatin (B94306), also produced by several species of Penicillium. toku-e.com The study of this compound and its analogs contributes to the broader understanding of structure-activity relationships in this class of compounds. toku-e.comnih.gov
The compound is soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), but has limited solubility in water. toku-e.combioaustralis.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₂ nih.gov |
| Molecular Weight | 251.28 g/mol nih.gov |
| IUPAC Name | 3-methoxy-4-phenyl-1H-quinolin-2-one nih.gov |
Historical Perspective of this compound Discovery
This compound has been isolated from various fungal species, most notably from the genus Penicillium, including Penicillium cyclopium, Penicillium puberulum, and Penicillium palitans. toku-e.combioaustralis.comresearchgate.net One of the earliest mentions of a related compound, cyclopenin, from Penicillium cyclopium dates back to 1954. toku-e.combioaustralis.com Later, viridicatin was isolated from Penicillium palitans. toku-e.combioaustralis.com
A pivotal moment in this compound research was its identification as a bioactive compound through a high-throughput screening of approximately 15,000 fungal extracts. toku-e.comnih.gov This screening aimed to find inhibitors of tumor necrosis factor-alpha (TNF-α)-induced replication of the human immunodeficiency virus (HIV). toku-e.comnih.gov The active component in one of the extracts was isolated and identified as this compound using nuclear magnetic resonance (NMR) and mass spectrometry. nih.gov Prior to this, no significant biological activity had been associated with the compound. nih.gov
More recently, this compound has also been isolated from endophytic fungi, such as a Penicillium species found in Nerium indicum, and even from bacteria of the Streptomyces genus isolated from soil. frontiersin.orgresearchgate.netresearchgate.net
Significance of this compound as a Bioactive Metabolite
The primary significance of this compound lies in its demonstrated biological activities. ontosight.ai Its most well-documented effect is the inhibition of TNF-α-induced HIV replication. toku-e.comnih.govmedchemexpress.com TNF-α is a cytokine that can activate the transcription of the HIV provirus in infected cells. nih.gov this compound was found to block this activation pathway. nih.gov
Specifically, it was shown to inhibit the TNF-α activation of the HIV long terminal repeat (LTR), a key promoter region for viral gene expression, in a HeLa cell-based assay with an IC₅₀ of 5 µM. toku-e.comnih.gov Furthermore, it inhibited HIV production in the OM-10.1 cell line, a model for chronic HIV infection, with an IC₅₀ of 2.5 µM. toku-e.comnih.govmedchemexpress.com This discovery highlighted its potential as a lead compound for the development of new anti-HIV therapeutic agents. nih.gov
In addition to its anti-HIV activity, this compound has also been investigated for other bioactivities. Studies have shown that it possesses antifungal properties, exhibiting weak to moderate activity against various phytopathogenic fungi. frontiersin.org The synthesis of this compound and its analogs has also provided insights for developing new anti-inflammatory agents, as some derivatives have shown an enhanced ability to inhibit TNF-α secretion. toku-e.comnih.gov
Table 2: Bioactivity of this compound
| Activity | Target/Model | IC₅₀/Effect |
|---|---|---|
| Anti-HIV | TNF-α activation of HIV LTR (HeLa cells) | 5 µM nih.gov |
| Anti-HIV | HIV replication in OM-10.1 cells | 2.5 µM nih.govmedchemexpress.com |
Properties
CAS No. |
6152-51-4 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.3 |
Appearance |
White solid |
Origin of Product |
United States |
Biological Production and Occurrence
Fungal Bioproduction of O-Methylviridicatin
Fungi represent a significant source of this compound, with various species identified as producers. The production of this alkaloid can be influenced by the specific fungal strain and the cultivation conditions employed.
The genus Penicillium stands out as a primary source of this compound. Several species within this genus have been confirmed to produce the compound.
Penicillium species:
Penicillium aurantiogriseum : A marine-derived strain of this species, AUMC 9759, has been identified as a producer of this compound researchgate.net.
Penicillium sp. 8PKH : Isolated from deteriorated rice straws, this fungal strain has also been shown to produce this compound researchgate.net.
Penicillium viridicatum : Strains of this species have been classified into subgroups based on their mycotoxin production profiles, which can include quinoline (B57606) alkaloids nih.govnih.gov.
Metarhizium species:
While direct production of this compound by Metarhizium species has not been definitively reported in the available research, this genus is a known and prolific producer of a wide array of other alkaloids and secondary metabolites nih.govnih.gov. The application of specific cultivation strategies has been shown to induce the production of diverse alkaloids in Metarhizium, suggesting that the potential for this compound synthesis may exist within this genus under specific conditions nih.gov.
Table 1: Primary Fungal Producers of this compound
| Fungal Genus | Species | Source of Isolation |
|---|---|---|
| Penicillium | aurantiogriseum | Marine sediment |
| Penicillium | sp. 8PKH | Deteriorated rice straws |
| Penicillium | viridicatum | Various |
Beyond the well-documented Penicillium species, other fungi may also produce this compound as a secondary metabolite, although they may not be the primary or most prolific sources. The identification of such producers often relies on extensive screening of fungal extracts. In one large-scale screening of approximately 15,000 fungal extracts, an inhibitory activity attributed to this compound was observed in a culture designated OS-F67406, indicating the presence of a producing fungus, though the specific species was not detailed in the abstract researchgate.net. This highlights the potential for discovering novel fungal sources of this compound through continued screening efforts.
The production of secondary metabolites by fungi is often highly dependent on the cultivation conditions. The "One Strain Many Compounds" (OSMAC) strategy, which involves systematically altering cultivation parameters such as media composition, temperature, and aeration, has proven effective in inducing and enhancing the production of fungal alkaloids researchgate.netmdpi.comsemanticscholar.org.
For instance, the cultivation of a marine-derived Metarhizium sp. P2100 using the OSMAC approach, which included testing eleven different liquid media, led to the discovery of a new spiroquinazoline alkaloid and nine other known alkaloids nih.gov. This demonstrates the power of the OSMAC strategy to unlock the biosynthetic potential of fungi. While a specific application of the OSMAC strategy to enhance this compound yield in Penicillium species was not detailed in the provided search results, the successful application of this strategy for other alkaloids in related fungi suggests its high potential for increasing this compound production researchgate.netsemanticscholar.org. By modifying the culture medium and conditions, it may be possible to trigger the expression of silent gene clusters responsible for the biosynthesis of this compound or to upregulate its production in known producers.
Bacterial Bioproduction of this compound
The production of this compound is not exclusive to the fungal kingdom. Certain bacteria, particularly those from the genus Streptomyces, are also known to synthesize a variety of alkaloids, including those with a quinoline scaffold.
While a specific Streptomyces species that produces this compound has not been explicitly identified in the provided research, the genus is well-known for its ability to produce a vast array of secondary metabolites, including quinoline and pyridine alkaloids researchgate.netmdpi.comnih.govnih.gov. The chemical diversity of alkaloids from marine-derived Streptomyces is particularly rich and includes various quinoline derivatives mdpi.com. Given that this compound is a quinoline alkaloid, it is plausible that some Streptomyces species possess the biosynthetic pathways necessary for its production. Further screening and metabolomic analysis of Streptomyces strains are warranted to identify potential bacterial sources of this compound.
Microbial Co-cultivation Approaches for Enhanced Production
Microbial co-cultivation, the simultaneous growth of two or more microorganisms in a shared environment, has emerged as a powerful strategy to induce the production of novel secondary metabolites and enhance the yield of known compounds nih.gov. The interactions between different microbial species can trigger the activation of silent biosynthetic gene clusters that are not expressed in monocultures.
Studies have shown that co-cultivating fungi with bacteria, such as Penicillium with Streptomyces, can lead to a significant increase in the production of various secondary metabolites mdpi.comnih.gov. For example, the co-culture of Penicillium rubens and Streptomyces noursei was found to enhance the production of certain S. noursei secondary metabolites mdpi.com. Similarly, co-cultivation of a fungus with the bacterium Bacillus subtilis has been shown to induce the accumulation of new secondary fungal metabolites hhu.de. Although a specific application of co-cultivation to enhance this compound production has not been reported, these findings suggest that co-culturing a known this compound-producing Penicillium strain with a suitable bacterial partner, such as a Streptomyces species, could be a promising approach to increase the yield of this alkaloid.
Environmental Factors Influencing this compound Production
The biosynthesis of secondary metabolites like this compound in fungi is not a constitutive process. Instead, it is a highly regulated response to a variety of external stimuli. These environmental factors can act as signals, triggering the activation of specific gene clusters responsible for the production of these complex molecules. Fungi, including species of Penicillium, must adapt to fluctuating conditions in their habitat, and the production of secondary metabolites is a key component of their adaptive strategy.
Abiotic Stressors and Metabolite Profiles
Fungi are frequently subjected to a range of non-living, or abiotic, stressors in their natural environments. These can include variations in temperature, pH, water availability, and nutrient levels. Such stressors can significantly impact the metabolic output of a fungus, leading to changes in the types and quantities of secondary metabolites produced. While direct research pinpointing the specific effects of abiotic stressors on this compound production is an evolving area of study, the broader understanding of fungal metabolic responses provides a framework for anticipated effects.
It is well-documented that challenging environmental conditions can trigger shifts in the secondary metabolite profiles of Penicillium species. For instance, alterations in the growth medium, including the carbon and nitrogen sources, can dramatically influence the production of various compounds. Similarly, physical parameters such as temperature and pH are known to be critical for the optimal production of many fungal secondary metabolites. It is hypothesized that these stressors can induce a physiological response in the fungus, leading to the upregulation of biosynthetic pathways for compounds like this compound, which may play a protective role.
Table 1: Influence of Abiotic Stressors on Fungal Secondary Metabolite Production
| Abiotic Stressor | General Effect on Fungal Secondary Metabolism | Potential Impact on this compound Production |
| Nutrient Limitation | Can induce the production of a diverse array of secondary metabolites as the fungus transitions from primary growth to a more competitive or survival-oriented state. | May lead to an increase in this compound synthesis as a competitive or defense mechanism in nutrient-poor environments. |
| Temperature Fluctuation | Both sub-optimal and supra-optimal temperatures can act as stressors, leading to the activation of specific metabolic pathways. | The optimal temperature for this compound production is likely species-specific, with deviations from this optimum potentially altering yield. |
| pH Variation | The pH of the surrounding environment can influence enzyme activity and nutrient uptake, thereby affecting metabolic pathways. | Changes in ambient pH could modulate the expression of genes involved in the this compound biosynthetic pathway. |
| Water Activity | Reduced water availability is a significant stressor that can trigger the production of protective compounds. | Lower water activity may stimulate the production of this compound as part of a broader stress response. |
This table presents hypothesized impacts based on general principles of fungal secondary metabolism, pending direct experimental evidence for this compound.
Ecological Roles of this compound in Microbial Interactions
Secondary metabolites are not produced by fungi without purpose; they often play crucial roles in mediating interactions with other organisms in their environment. These interactions can be competitive, where the compound inhibits the growth of other microbes, or they can be more complex, involving signaling and communication.
This compound, as a quinoline alkaloid, belongs to a class of compounds known for their diverse biological activities. It is plausible that this compound serves as an allelochemical, a compound that influences the growth, survival, and reproduction of other organisms. In the context of microbial communities, this could manifest as an antimicrobial agent, giving the producing fungus a competitive advantage in securing resources and space.
The production of such compounds is a key strategy in the constant "chemical warfare" that occurs in microbial ecosystems. By inhibiting the growth of competing bacteria and fungi, the Penicillium species that produces this compound can establish and maintain its niche. The effectiveness of this compound as a competitive agent would likely be dependent on the specific microorganisms present in the vicinity and the prevailing environmental conditions.
Table 2: Potential Ecological Roles of this compound
| Ecological Role | Mechanism of Action | Implication for the Producing Fungus |
| Antimicrobial Agent | May disrupt cellular processes in competing bacteria and fungi, such as cell wall synthesis, membrane integrity, or metabolic pathways. | Provides a competitive advantage by inhibiting the growth of other microorganisms, thereby securing access to nutrients and space. |
| Allelochemical | Can act as a signaling molecule or a growth inhibitor, influencing the behavior and development of surrounding organisms. | Allows the fungus to shape its immediate environment and influence the composition of the local microbial community. |
This table outlines potential roles based on the known biological activities of related compounds and the ecological principles of microbial interactions.
Biosynthetic Pathways and Enzymology
Proposed Biosynthetic Route to O-Methylviridicatin
The formation of this compound is part of the broader viridicatin (B94306) alkaloid biosynthetic pathway. This pathway is a notable example of how fungi generate complex chemical structures from simple metabolic building blocks.
The biosynthesis of the viridicatin scaffold initiates from two primary precursors: anthranilic acid and the aromatic amino acid L-phenylalanine. nih.gov Anthranilic acid itself is a product of the shikimate pathway, a central metabolic route in microorganisms and plants for the synthesis of aromatic amino acids. google.com Methionine also plays a role, likely as a methyl group donor. nih.gov These precursors undergo a cyclization reaction to form a benzodiazepine (B76468) intermediate, specifically a benzo researchgate.netrsc.orgdiazepine-2,5-dione structure. researchgate.net This initial cyclization sets the stage for the subsequent rearrangement that defines the quinolinone core.
Following the formation of the initial cyclopeptin intermediate, a series of key enzymatic transformations occurs to yield this compound. A crucial step involves the action of a non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase. researchgate.net This enzyme catalyzes an oxidative rearrangement of the benzodiazepine ring system, leading to the formation of the characteristic 4-aryl-quinolin-2(1H)-one scaffold of viridicatin. researchgate.net
Specifically for this compound, an O-methylation step is required. This occurs on the hydroxyl group at the C-3 position of the viridicatin core. researchgate.net The biosynthesis of (4'-methoxy)viridicatin involves an iron and 2-oxoglutarate-dependent oxygenase, AsqJ, which catalyzes sequential desaturation and asymmetric epoxidation to produce (4'-methoxy)cyclopenin. nih.gov Subsequently, a cyclopenase, AsqI, instigates a ring contraction to complete the formation of (4'-methoxy)viridicatin. nih.gov The final step to yield this compound is the methylation of the 3-hydroxy group, a reaction catalyzed by a specific methyltransferase enzyme.
Genetic Basis of this compound Biosynthesis
The enzymes responsible for this compound production are encoded by genes typically organized into a biosynthetic gene cluster (BGC). thieme-connect.comrsc.orgdntb.gov.ua This clustering facilitates the coordinated regulation and expression of all the necessary components for the metabolic pathway.
Research into the biosynthesis of related quinolone alkaloids in fungi like Aspergillus nidulans has led to the identification of the "asq" gene cluster. researchgate.net This cluster contains the genes encoding the key enzymes for the synthesis of aspoquinolones, which share the viridicatin scaffold. It is highly probable that a homologous gene cluster is responsible for this compound biosynthesis in Penicillium species. These clusters typically contain genes for the non-ribosomal peptide synthetase (NRPS)-like enzyme that assembles the precursors, the dioxygenase for the ring contraction, and the methyltransferase for the final methylation step.
Functional studies have begun to elucidate the roles of the specific enzymes within these BGCs. The dioxygenase, often designated as AsqJ in Aspergillus, is a non-heme iron-dependent enzyme that performs a complex desaturation and epoxidation cascade, which ultimately leads to the ring contraction forming the viridicatin core. researchgate.netnih.gov The methyltransferase is responsible for the final O-methylation. In cyanobacteria, O-methyltransferase (OMT) encoding genes are found in biosynthetic clusters for other compounds, highlighting their role in modifying core scaffolds. mdpi.com The study of these enzymes not only provides insight into the natural production of this compound but also offers tools for synthetic biology and chemoenzymatic synthesis. google.com
| Enzyme Class | Specific Enzyme (example) | Function in this compound Biosynthesis |
| Dioxygenase | AsqJ | Catalyzes the oxidative rearrangement of the benzodiazepine intermediate to form the viridicatin quinolinone core. researchgate.netnih.gov |
| Methyltransferase | AsqK (putative) | Catalyzes the final O-methylation of the 3-hydroxyl group of the viridicatol (B1683567) precursor to form this compound. researchgate.net |
| Cyclopenase | AsqI | Triggers ring contraction to complete the formation of the viridicatin scaffold. nih.gov |
Chemoenzymatic Synthesis Strategies Inspired by Biosynthesis
The understanding of the biosynthetic pathway to this compound has inspired the development of chemoenzymatic strategies for its synthesis. researchgate.netnih.gov These approaches combine the selectivity and efficiency of enzymatic reactions with the versatility of chemical synthesis to produce this compound and its analogs. nih.govmdpi.com
By harnessing the substrate promiscuity of key enzymes like the dioxygenase AsqJ, researchers can create a variety of viridicatin-based structures. nih.gov The process often involves the chemical synthesis of precursor analogs, which are then subjected to the enzymatic transformation to create the core scaffold. nih.gov This is followed by chemical steps to complete the synthesis. For instance, a biomimetic Lewis acid-triggered ring contraction can mimic the action of the cyclopenase enzyme. nih.gov Such chemoenzymatic cascades provide an effective method for preparing a library of quinolone alkaloids for further study and potential applications. nih.govnih.gov These strategies represent a powerful synergy between chemistry and biology for the production of complex natural products. nih.gov
Chemical Synthesis and Structural Modifications
Total Synthesis Approaches to O-Methylviridicatin
The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. wikipedia.org Several strategies have been developed for the total synthesis of this compound, a member of the quinolone alkaloids. researchgate.net
One notable approach involves a [4+2] cycloaddition reaction as a key step. In this method, N-aryl and N-protected 1-azadienes are constructed from corresponding cinnamaldehydes or chalcones. A subsequent cycloaddition reaction of a 1-azadiene with benzyne (B1209423) yields a 1,4-dihydroquinoline (B1252258) cycloadduct. Specifically, N-tosyl derivatives of these cycloadducts have been utilized to generate various quinolines, including a concise synthesis of 3-O-methylviridicatin from an N-tosyl cycloadduct. msstate.edu
Another efficient method for constructing the quinolone core is through a one-pot regioselective ring-expansion reaction of isatins with in situ generated α-aryl/heteroaryldiazomethanes under metal-free conditions. This protocol has been successfully applied to the synthesis of viridicatin (B94306), viridicatol (B1683567), and substituted 3-O-methylviridicatin. researchgate.net
The Gould-Jacobs reaction is a classic and widely used technique for synthesizing quinolone derivatives. mdpi.com This method involves the reaction of anilines with an acyl malonic acid ester or alkoxymethyl malonic acid ester to form Michael products, which then undergo condensation in an alkaline environment to yield the corresponding quinolone derivatives. mdpi.com
A concise and versatile synthesis of viridicatin alkaloids, including this compound, has also been achieved starting from cyanoacetanilides. preprints.org Furthermore, palladium-catalyzed reactions, such as the Heck coupling followed by cyclization, have been employed for the synthesis of quinolines. preprints.org
The following table summarizes some of the key total synthesis strategies for this compound and related quinolone alkaloids.
| Starting Materials | Key Reactions | Product | Reference |
| Cinnamaldehydes/Chalcones, Benzyne | [4+2] Cycloaddition | This compound | msstate.edu |
| Isatins, α-Aryl/heteroaryldiazomethanes | Regioselective Ring-Expansion | Substituted 3-O-methylviridicatin | researchgate.net |
| Anilines, Acyl malonic acid esters | Gould-Jacobs Reaction | Quinolone derivatives | mdpi.com |
| Cyanoacetanilides | Concise and versatile synthesis | Viridicatin alkaloids | preprints.org |
| o-Iodoanilines, Dimethyl maleate | Heck Coupling, Cyclization | 4-Phenyl-2-quinolone | preprints.org |
Synthetic Strategies for Analogues of this compound
The synthesis of analogues of natural products is a crucial aspect of medicinal chemistry, aiming to improve the biological activity, selectivity, and pharmacokinetic properties of the parent compound. rsc.orgrsc.org Various strategies have been employed to synthesize analogues of this compound.
Derivatization is a common technique to introduce structural diversity into a lead compound. chemcoplus.co.jp For this compound, derivatization has focused on modifying key functional groups to investigate structure-activity relationships.
One study synthesized several analogues of this compound and found that replacing the methoxy (B1213986) group with a thiomethyl group dramatically enhanced its biological activity. nih.gov This suggests that the 4-phenyl-3-methylthioquinolinone scaffold could be a promising basis for developing new therapeutic agents. toku-e.comnih.gov
Other derivatization strategies for quinolones in general include N-, O-, and C-alkylation. preprints.org These reactions allow for the introduction of various substituents at different positions of the quinolone core, leading to a diverse library of analogues. The choice of base, alkylating agent, and reaction conditions can influence the selectivity and yield of these reactions. preprints.org
The following table provides examples of derivatization methods used for creating this compound analogues.
| Parent Compound | Derivatization Method | Modified Group | Resulting Analogue | Reference |
| This compound | Substitution | Methoxy group | 4-Phenyl-3-methylthioquinolinone | nih.gov |
| Quinolone Core | Alkylation | N, O, or C positions | Various alkylated quinolones | preprints.org |
Regioselective and stereoselective synthesis are critical for creating specific isomers of a molecule, which can have significantly different biological activities. rsc.orgrsc.orgwiley.com
A palladium-catalyzed and copper-mediated cascade oxidative cyclization has been developed for the regioselective synthesis of trisubstituted oxazoles, which can be considered structural analogues of the quinolone core. rsc.org This method proceeds through the cascade formation of C-N and C-O bonds. rsc.org
The synthesis of spirooxindole pyrrolidine (B122466) grafted thiochromene scaffolds has been achieved through a three-component 1,3-dipolar cycloaddition reaction in a fully controlled regio- and stereo-selective manner. mdpi.com This approach generates structurally complex and biologically relevant spiro-heterocycles. mdpi.com
Furthermore, a protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed using visible light-promoted photoredox catalysis. rsc.org This provides a convenient method for synthesizing unnatural α-amino acids, which could be incorporated into this compound analogues. rsc.org
The following table highlights examples of regioselective and stereoselective synthetic methods relevant to this compound derivatives.
| Synthetic Method | Key Features | Product Type | Reference |
| Palladium-catalyzed/Copper-mediated oxidative cyclization | Cascade C-N and C-O bond formation | Trisubstituted oxazoles | rsc.org |
| 1,3-Dipolar cycloaddition | Regio- and stereo-controlled | Spirooxindole pyrrolidine thiochromenes | mdpi.com |
| Photoredox catalysis | Stereoselective C-radical addition | Unnatural α-amino acids | rsc.org |
Semi-synthetic Pathways from Related Quinolone Alkaloids
Semi-synthesis involves the chemical modification of a naturally occurring compound to produce new derivatives. This approach can be more efficient than total synthesis, especially when the starting material is readily available.
The biosynthesis of viridicatin-type fungal alkaloids involves the enzyme AsqJ, an Fe(II)/α-ketoglutarate-dependent dioxygenase. researchgate.net This enzyme catalyzes the conversion of 4'-methoxycyclopeptin into 4'-methoxyviridicatin through a multistep process involving desaturation and epoxidation. researchgate.net Understanding this biosynthetic pathway could open up possibilities for chemoenzymatic or semi-synthetic approaches to this compound and its analogues.
While specific examples of semi-synthetic pathways starting from other naturally occurring quinolone alkaloids to produce this compound are not extensively detailed in the provided search results, the general principle of modifying related natural products remains a viable strategy for accessing novel derivatives.
Mechanistic Investigations of Biological Activities
Antiviral Activities of O-Methylviridicatin
This compound has demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). Research has also explored its effects on certain plant viruses.
This compound has been identified as an inhibitor of HIV replication, specifically targeting processes induced by tumor necrosis factor-alpha (TNF-α). nih.govmedchemexpress.comtoku-e.com This fungal metabolite has shown efficacy in blocking the activation of the HIV long terminal repeat (LTR) and inhibiting virus production in chronically infected cell lines. nih.govtoku-e.com
The cytokine TNF-α is known to play a significant role in the replication of HIV by activating the transcription of the provirus in both T cells and macrophages. nih.govfrontiersin.org this compound has been shown to specifically block the TNF-α-induced activation of the HIV LTR. nih.govtoku-e.com In a HeLa-based cell assay system, this compound demonstrated an IC50 of 5 µM for this inhibitory activity. nih.govnii.ac.jp Furthermore, in the OM-10.1 cell line, a model for chronic HIV infection that responds to TNF-α induction, this compound inhibited virus production with an IC50 of 2.5 µM. nih.govmedchemexpress.comtoku-e.com This indicates that this compound interferes with the signaling pathway initiated by TNF-α that leads to HIV expression. nih.gov
Table 1: Inhibitory Concentration of this compound on HIV Replication
| Cell Line | Activity | IC50 Value |
|---|---|---|
| HeLa (HIV LTR-luciferase) | Inhibition of TNF-α activation of HIV LTR | 5 µM |
| OM-10.1 | Inhibition of TNF-α-induced virus production | 2.5 µM |
The HIV Long Terminal Repeat (LTR) is a critical region of the viral genome that controls the expression of viral genes. stanford.edunih.govwikipedia.org The transcriptional activity of the LTR is influenced by various cellular factors, including TNF-α. nih.gov this compound has been specifically shown to inhibit HIV LTR-directed transcription that is induced by TNF-α. nih.govtoku-e.com In a cell-based assay using HeLa cells transfected with an HIV LTR-luciferase reporter plasmid, this compound effectively blocked the increase in luciferase production that is normally stimulated by TNF-α. nih.gov This demonstrates a direct impact of the compound on the regulatory elements within the HIV LTR, preventing the transcription of viral genes. nih.govapexbt.com
While research has primarily focused on its anti-HIV activity, the broader antiviral potential of this compound has been considered. The Tobacco Mosaic Virus (TMV) is a well-known plant pathogen that infects a wide range of plants, causing significant crop damage. wikipedia.orgapsnet.orginra.fr It is a positive-sense single-stranded RNA virus. wikipedia.org Currently, there is limited direct research available specifically detailing the effects of this compound on the replication or infectivity of the Tobacco Mosaic Virus.
Inhibition of Human Immunodeficiency Virus (HIV) Replication
Anti-inflammatory Properties of this compound
This compound exhibits significant anti-inflammatory effects through the modulation of key inflammatory pathways.
Inhibition of Inflammatory Mediators (e.g., TNF-α secretion)
A primary mechanism of its anti-inflammatory action is the inhibition of tumor necrosis factor-alpha (TNF-α) secretion. nih.govmedchemexpress.cn TNF-α is a proinflammatory cytokine that plays a central role in initiating and perpetuating inflammatory responses. researchgate.netresearchgate.netgenecards.org this compound has been shown to block the activation of the HIV long terminal repeat induced by TNF-α. toku-e.com Specifically, it demonstrated an IC50 of 5 µM in a HeLa-based system for this activity. researchgate.nettoku-e.com Furthermore, it inhibited virus production in the OM-10.1 cell line, a model for chronic infection responsive to TNF-α induction, with an IC50 of 2.5 µM. researchgate.nettoku-e.com The synthesis of this compound analogs has been explored to enhance its ability to inhibit TNF-α secretion, suggesting its potential as a basis for new anti-inflammatory agents. nih.govmedchemexpress.cn
Anticancer and Cytotoxic Activities of this compound
This compound has demonstrated cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent.
In vitro Cell Line Studies
The cytotoxic properties of this compound have been evaluated against a panel of human cancer cell lines.
Table 1: In vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Observed Effect |
|---|---|---|
| HepG2 | Human Hepatoma (Liver Cancer) | Inhibition of cell proliferation. researchgate.netnih.gov |
| MCF-7 | Breast Cancer | Inhibition of cell proliferation. researchgate.netculturecollections.org.uk |
| A549 | Lung Cancer | Inhibition of cell proliferation. researchgate.net |
| HCT-116 | Colon Cancer | Not explicitly detailed in the provided search results. |
| U-87 MG | Glioblastoma (Glioma) | Not explicitly detailed in the provided search results. |
General Mechanisms of Cytotoxicity
The cytotoxic action of this compound is attributed to several mechanisms, including the inhibition of critical enzymes.
One of the key mechanisms identified is the inhibition of the main protease (Mpro) of viruses, which shares structural similarities with certain human proteases involved in cancer progression. biorxiv.orgresearchgate.net Mpro is a cysteine protease that plays a crucial role in viral replication by cleaving polyproteins. biorxiv.org this compound has been identified as a potential inhibitor of Mpro. researchgate.net The active site of Mpro contains a catalytic dyad of cysteine and histidine, and inhibitors can bind to this site, blocking the enzyme's function. nih.govmdpi.com This inhibition can occur through covalent or non-covalent interactions. nih.gov The ability of this compound to inhibit such proteases contributes to its cytotoxic and potential antiviral effects. researchgate.net
Other Emerging Biological Activities
Recent studies have begun to uncover a broader spectrum of biological activities for this compound, a quinolinone alkaloid. These investigations have highlighted its potential in several therapeutic areas, including cardiovascular protection, enzyme inhibition, and antimicrobial applications.
Preliminary research has identified potential cardioprotective activities associated with this compound. This activity was first reported for the compound when it was isolated from a marine fungus, Penicillium polonicum KMM 4719, which was found living on the sea cucumber Apostichopus japonicus. researchgate.netevitachem.com While the discovery points to a new potential therapeutic application for this natural product, the precise molecular mechanisms underlying these cardioprotective effects are still the subject of ongoing investigation. General cardioprotective mechanisms often involve the modulation of signaling pathways related to apoptosis, oxidative stress, and inflammation, such as the JAK-STAT or PI3K/Akt pathways, but specific actions of this compound on these pathways have not yet been fully elucidated. evitachem.comnih.gov Further research, including in vivo studies and detailed cellular assays, is required to understand how this compound may protect cardiac cells from damage. hal.science
This compound has demonstrated notable inhibitory activity against the enzyme urease. researchgate.netevitachem.com Urease is a crucial enzyme for various pathogens, including Helicobacter pylori, as it catalyzes the hydrolysis of urea (B33335) into ammonia, which allows the bacteria to survive in the acidic environment of the stomach. mdpi.comnih.gov The inhibition of urease is a key strategy for combating such infections, which can lead to conditions like peptic ulcers and gastric cancer. mdpi.comnih.gov
In a study of compounds isolated from the marine fungus Penicillium polonicum, this compound was found to inhibit urease with a half-maximal inhibitory concentration (IC₅₀) of 97.3 μM. researchgate.netevitachem.comacs.org This finding establishes this compound as a moderate urease inhibitor and a candidate for the development of new therapeutic agents targeting urease-dependent pathogens.
Table 1: Urease Inhibitory Activity of this compound
| Compound | Target Enzyme | IC₅₀ (μM) | Source Organism |
|---|
This table is interactive. Click on the headers to sort the data.
This compound has been shown to possess weak to moderate antimicrobial properties against a range of pathogens. researchgate.nettci-thaijo.org As a member of the quinolone family of compounds, it shares a core structure with many known antibacterial agents. mdpi.compreprints.org Its activity spectrum includes both bacteria and fungi.
Research has documented its antibacterial effect against several human pathogenic bacteria. researchgate.net One study reported that this compound exhibited potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 15.6 μg/mL. In addition to its antibacterial properties, this compound has also displayed antifungal activity. At a concentration of 100 μM, it inhibited the growth of the yeast-like fungus Candida albicans by 23.2%. researchgate.net These findings suggest that this compound could serve as a scaffold for developing new antimicrobial drugs, although its native activity is considered relatively weak.
Table 2: Antimicrobial Spectrum of this compound
| Compound | Pathogen | Activity Type | Measurement | Value |
|---|---|---|---|---|
| This compound | Staphylococcus aureus | Antibacterial | MIC | 15.6 μg/mL |
This table is interactive. Click on the headers to sort the data.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Urea |
Structure Activity Relationship Sar Studies
Identification of Key Pharmacophoric Elements in O-Methylviridicatin
The core structure of this compound is a 4-phenyl-3-methoxyquinolin-2(1H)-one. This quinolinone scaffold is recognized as a valuable structural motif found in many natural products and is considered a "preferred pharmacophore" in medicinal chemistry due to its association with a wide range of biological activities, including anticancer and antiviral effects. toku-e.commdpi.com
The key pharmacophoric elements—the essential features required for biological activity—are believed to be:
The 4-phenyl-quinolin-2(1H)-one core: This rigid heterocyclic system forms the fundamental scaffold of the molecule. The quinolin-2-one portion contains a lactam group (a cyclic amide), which can participate in hydrogen bonding.
The Oxygenated Substituent at Position 3: In this compound, this is a methoxy (B1213986) (-OCH3) group. Research has shown that this position is a key site for modification, and altering the substituent here can dramatically impact biological potency. nih.gov
Impact of Substituent Modifications on Biological Potency and Selectivity
The methoxy group at the C-3 position of the quinolinone ring has been a focal point of SAR studies. Its replacement with other moieties has led to significant changes in biological activity.
A key study involved the synthesis of this compound and its analogues to evaluate their ability to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation. nih.gov The research demonstrated that replacing the 3-methoxy group with a thiomethyl (-SCH3) moiety resulted in a dramatic enhancement of anti-TNF-α activity. nih.gov This finding suggests that the electronic and steric properties of the substituent at this position are critical determinants of potency. The increased activity of the thiomethyl analogue may point to a more favorable interaction with the biological target. nih.gov
| Compound | Substituent at C-3 | Reported Biological Effect | Reference |
|---|---|---|---|
| This compound | -OCH₃ (Methoxy) | Inhibitor of TNF-α induced activity. | toku-e.com |
| 4-phenyl-3-methylthioquinolinone | -SCH₃ (Thiomethyl) | Dramatically enhanced inhibition of TNF-α secretion compared to the methoxy analogue. | nih.gov |
Beyond the C-3 position, modifications to other parts of the molecule, such as the quinolinone nucleus and the 4-phenyl ring, have been explored in related 4-phenyl-2-quinolone derivatives to establish broader SAR trends. These studies provide valuable insights into how different substituents can modulate activity, often in the context of anticancer applications.
Research on 4-phenylquinolin-2(1H)-one (4-PQ) derivatives has shown that the placement of methoxy groups on the quinolinone core (at positions 5, 6, and 7) is a viable strategy for developing potent anticancer agents. nih.gov Furthermore, a separate, extensive study synthesized forty-five 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives and found that several compounds exhibited high potency against various cancer cell lines without affecting normal human cells. nih.gov For example, substitutions on the benzyloxy ring at position 4 and on the quinolinone ring at positions 7 and 8 led to compounds with nanomolar potency. nih.gov These findings highlight that the periphery of the quinolinone scaffold offers multiple sites for modification to fine-tune biological selectivity and potency.
| Compound Series | Modified Positions | Key Findings on Biological Activity | Reference |
|---|---|---|---|
| 4-Phenyl-2-quinolone derivatives | Positions 5, 6, and 7 of the quinolinone ring | Methoxy substitutions on the quinolone core yielded derivatives with potential anticancer activities. | nih.gov |
| 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-ones | Positions 6, 7, 8 of the quinolinone ring and the 4-benzyloxy ring | Specific substitutions led to high potency (IC₅₀ < 1 μM) against multiple cancer cell lines (HL-60, Hep3B, H460, COLO 205) with low toxicity to normal cells. | nih.gov |
| 4-methyl-2-(p-substitutedphenyl)quinolines | Position 4 of the phenyl ring | QSAR studies indicated that antifungal activity was significantly influenced by the lipophilicity (cLogP) of the substituent on the phenyl ring. | ijaems.com |
Computational Approaches in this compound SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking)
Computational chemistry provides powerful tools for analyzing and predicting the biological activity of compounds, offering insights that can guide synthetic efforts. openaccessjournals.com
Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. ijaems.com For quinoline (B57606) derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects. For instance, QSAR analyses on various quinoline series have revealed that diuretic activity, antitubercular activity, and antifungal activity are often correlated with physicochemical parameters such as lipophilicity (logP), molecular volume, surface area, and electronic properties. ijaems.comuran.uasphinxsai.com These models allow researchers to predict the activity of new, unsynthesized analogues, thereby streamlining the drug discovery process. ijaems.com
Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. openaccessjournals.com This method helps to elucidate the binding mode and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for biological activity. academie-sciences.fr For classes of compounds like quinolones, docking studies have been used to propose mechanisms of action, such as the inhibition of specific enzymes. uran.ua By visualizing how this compound and its analogues might fit into a target's active site, researchers can better understand the SAR data. For example, docking could explain why the thiomethyl analogue shows improved activity by revealing a more favorable binding interaction compared to this compound itself.
Advanced Analytical Methodologies in O Methylviridicatin Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to defining the precise chemical structure of natural products like O-methylviridicatin.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, including this compound. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. sbq.org.br The structure of this compound, isolated from various fungal sources such as Penicillium sp. R22, has been confirmed by comparing its NMR data with previously reported values in the literature.
One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR are used to identify the types and numbers of proton and carbon environments in the molecule. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then employed to establish the connectivity between atoms, ultimately piecing together the complete structure. msu.edu For this compound, these techniques confirm the presence of the 4-phenyl-1,2-dihydroquinolin-2-one core, the methoxy (B1213986) group at position C-3, and the substitution patterns on the aromatic rings.
Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: The following data is a representative example based on the known structure and typical chemical shifts for quinolone alkaloids. Actual values may vary slightly based on the solvent and experimental conditions.)
| Position | δC (ppm) (Predicted) | δH (ppm), Multiplicity, J (Hz) (Predicted) |
|---|---|---|
| 2 | 164.5 | - |
| 3 | 140.0 | - |
| 4 | 125.0 | - |
| 4a | 120.0 | - |
| 5 | 129.0 | 7.8 (d, J=8.0) |
| 6 | 123.0 | 7.2 (t, J=7.5) |
| 7 | 130.0 | 7.5 (t, J=7.5) |
| 8 | 115.0 | 7.0 (d, J=8.0) |
| 8a | 138.0 | - |
| 1' | 135.0 | - |
| 2'/6' | 128.5 | 7.4 (d, J=7.5) |
| 3'/5' | 129.5 | 7.5 (t, J=7.5) |
| 4' | 128.0 | 7.3 (t, J=7.5) |
| NH | - | 10.5 (s) |
| OCH₃ | 55.0 | 3.9 (s) |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu For this compound, which has a molecular formula of C₁₆H₁₃NO₂ and a molecular weight of 251.28 Da, high-resolution mass spectrometry (HRMS) can confirm this composition with high accuracy. bioscience.co.uk
When coupled with liquid chromatography (LC), the resulting LC-MS technique allows for the separation of complex mixtures and the subsequent identification of individual components. uni-saarland.de The identification of this compound in fungal extracts is routinely confirmed using LC-MS. nih.gov Tandem mass spectrometry (LC-MS/MS) takes this a step further by inducing fragmentation of the molecular ion. libretexts.org The resulting fragmentation pattern is a unique "fingerprint" that provides definitive structural confirmation. savemyexams.comlibretexts.org For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the protonated molecule [M+H]⁺, approximately 252.28. Subsequent fragmentation would involve characteristic losses, such as the loss of a methyl group or cleavage of the quinolone ring system, which helps to verify the structure.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 |
| Ionization Mode | Positive (ESI+) |
| Observed Ion [M+H]⁺ (m/z) | ~252.28 |
| Key Fragmentation Pathways (Predicted) | Loss of CH₃, CO; cleavage of the quinolone ring |
Chromatographic Techniques for Isolation and Analysis (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the isolation and quantitative analysis of this compound from complex fungal extracts. caspre.ca The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. jasco-global.com
For the analysis of a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is typically employed. scielo.br In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. biomedpharmajournal.org Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compound at specific wavelengths. youtube.com Partial purification of this compound has been achieved using HPLC-DAD analysis. tci-thaijo.org
Table 3: Representative HPLC Method for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with optional 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis or DAD at ~254 nm and ~320 nm |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
In-tissue Derivatization and Imaging Mass Spectrometry for Metabolite Localization
Understanding the spatial distribution of a metabolite within a biological system is crucial for elucidating its ecological function. Imaging Mass Spectrometry (IMS) is a powerful technique that maps the distribution of hundreds of molecules directly from the surface of a sample, such as a fungal co-culture. This method has been successfully used to visualize the chemical warfare between different Penicillium species, revealing how secondary metabolites are produced and localized in zones of confrontation.
While not yet specifically reported for this compound, IMS could be applied to visualize its production at the site of fungal-fungal or fungal-host interactions. This would provide direct evidence of its role in competition or pathogenesis.
For molecules that are difficult to detect due to low abundance or poor ionization, on-tissue chemical derivatization can be employed. This process involves applying a chemical reagent directly to the tissue or culture surface to tag the target analyte with a group that enhances its ionization efficiency, making it more readily detectable by the mass spectrometer. This approach could significantly improve the sensitivity for imaging this compound in its native biological context.
Development of High-Throughput Screening Assays for this compound and its Analogues
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. This approach was instrumental in discovering a key biological function of this compound. In one landmark study, a cell-based HTS assay was developed to screen approximately 15,000 fungal extracts for inhibitors of tumor necrosis factor-alpha (TNF-α) induced transcription of the HIV LTR (Long Terminal Repeat). nih.gov
This automated screen identified an extract from the fungus OS-F67406 as having specific inhibitory activity. Subsequent bioassay-guided isolation and structural elucidation identified the active component as this compound. nih.gov The study found that the compound could block TNF-α activation of the HIV LTR with an IC₅₀ of 5 µM and inhibit virus production in a chronically infected cell line with an IC₅₀ of 2.5 µM. nih.gov This discovery highlights the power of HTS in uncovering novel therapeutic leads from natural product libraries and assigning biological function to previously uncharacterized metabolites. The development of similar assays for other targets could reveal further biological activities for this compound and its synthetic analogues.
Future Directions and Research Perspectives
Expanding the Biological Spectrum of O-Methylviridicatin
Initial research has successfully identified this compound as an inhibitor of tumor necrosis factor alpha (TNF-α) and an anti-HIV agent. toku-e.commedchemexpress.com It specifically blocks the TNF-α-induced replication of HIV, showing an IC50 of 2.5 µM in the OM-10.1 cell line, a model for chronic infection. toku-e.commedchemexpress.com Its antifungal properties have also been noted. nih.govmdpi.com The quinolinone scaffold, which forms the core of this compound, is known for a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. rsc.orgacs.orgresearchgate.netacs.org
Future research should systematically screen this compound against a broader range of biological targets. This includes:
Antiviral Activity: Beyond HIV, its efficacy against other viruses, such as those responsible for Japanese encephalitis or various plant-based viruses like the tobacco mosaic virus, should be explored, as other quinolinone derivatives have shown promise in these areas. acs.orgnih.gov
Anticancer Properties: Given that some quinolinone alkaloids exhibit cytotoxicity against cancer cell lines, this compound should be tested against various human tumor cell lines like hepatoma, breast cancer, and colon cancer. nih.gov
Anti-inflammatory Mechanisms: While its inhibitory effect on TNF-α is known, a deeper investigation into its impact on other pro-inflammatory cytokines, such as Interleukin-6 (IL-6), and its influence on inflammatory signaling pathways like NF-κB and PI3K-Akt is warranted. nih.govresearchgate.net
Antibacterial Spectrum: Its activity should be evaluated against a wider array of pathogenic bacteria, including both Gram-positive and Gram-negative strains, as the quinolone family is famous for its broad-spectrum antibacterial effects. mdpi.commdpi.com
Table 1: Known and Potential Biological Activities of this compound
| Activity | Specific Target/Model | Reported Metric (IC₅₀) | Future Research Areas |
|---|---|---|---|
| Anti-HIV | TNF-α induced HIV replication (OM-10.1 cells) | 2.5 µM medchemexpress.com | Screening against other viral families; Mechanism of action studies. |
| Anti-inflammatory | TNF-α secretion | 5 µM (HeLa cells) toku-e.com | Inhibition of IL-6, NF-κB pathway modulation. nih.govresearchgate.net |
| Antifungal | Microbotryum violaceum, Trichophyton rubrum | Not specified | Activity against a broader panel of human and plant fungal pathogens. elsevier.com |
| Anticancer | Not yet reported | - | Cytotoxicity screening against various cancer cell lines (e.g., hepatoma, breast, colon). nih.gov |
| Antibacterial | Not yet reported | - | Testing against pathogenic bacteria like Staphylococcus aureus and Vibrio species. mdpi.com |
Targeted Biosynthetic Pathway Engineering for Enhanced Production
The production of this compound and other fungal alkaloids often suffers from low yields from native fungal strains. nih.gov Metabolic and biosynthetic pathway engineering offers a promising solution to enhance production. The biosynthesis of quinolone alkaloids in fungi like Penicillium and Aspergillus involves a nonribosomal peptide synthetase (NRPS) pathway. researchgate.netresearchgate.net A key enzyme, the Fe(II)/α-ketoglutarate-dependent dioxygenase AsqJ, is known to catalyze the critical ring-contraction step that forms the viridicatin (B94306) scaffold. researchgate.net
Future strategies should focus on:
Heterologous Expression: Reconstituting the entire this compound biosynthetic pathway in a more tractable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. mdpi.comnih.gov This approach allows for easier genetic manipulation and optimization of production conditions, moving away from the complexities of the native Penicillium species. nih.govresearchgate.net
Precursor Supply Enhancement: Engineering the host's primary metabolism to increase the intracellular pools of precursors like anthranilic acid and specific amino acids, which are the building blocks for the quinolone core. researchgate.net
Promoter Engineering: Replacing native promoters of biosynthetic genes with strong, constitutive promoters to drive higher levels of gene expression and subsequent enzyme activity. nih.gov
Elimination of Competing Pathways: Deleting genes of competing secondary metabolite pathways to redirect metabolic flux towards this compound synthesis. frontiersin.org
Rational Design of Potent this compound Analogues
The chemical scaffold of this compound is ripe for modification to improve its biological activity. Structure-activity relationship (SAR) studies are crucial for this endeavor. A pivotal study has already shown that replacing the methoxy (B1213986) group of this compound with a thiomethyl group dramatically enhances its ability to inhibit TNF-α secretion, suggesting that 4-phenyl-3-methylthioquinolinone could be a lead for new anti-inflammatory agents. preprints.org
Future research should systematically explore the chemical space around the this compound core:
A-Ring Substitutions: Utilizing modern synthetic techniques like palladium-catalyzed cross-coupling reactions to introduce a variety of substituents onto the phenyl ring (the "A-ring") to probe for enhanced potency and selectivity. nih.gov
C-Ring Modifications: Exploring modifications to the heterocyclic "C-ring," including the N-alkyl group and the substituent at the 3-position, to optimize interactions with biological targets.
Hybrid Molecules: Creating hybrid molecules by combining the quinolinone scaffold with other pharmacophores known for specific activities, such as triazole moieties for antifungal activity or chalcones for nematocidal properties. mdpi.comfrontiersin.org
Computational Docking: Using molecular docking and structure-based drug design to predict which analogues will have the highest affinity for specific targets, such as viral enzymes or inflammatory kinases, thereby guiding synthetic efforts. nih.gov
Table 2: Example of this compound Analogue and Activity
| Compound | Modification from this compound | Biological Activity | Implication |
|---|
Role of this compound in Ecological Contexts and Inter-species Communication
Secondary metabolites are not produced by fungi without reason; they play crucial roles in the organism's survival and interaction with its environment. researchgate.net For Penicillium species, which are ubiquitous in nature, these compounds are part of a chemical arsenal (B13267) used for defense, competition, and communication. elsevier.comresearchgate.netnih.gov
Future research should aim to elucidate the ecological purpose of this compound by:
Investigating Antagonistic Interactions: Studying the effect of this compound on competing microbes, such as other fungi and bacteria, that share the same ecological niche. This could reveal a role in securing resources or defending against pathogens. researchgate.net
Exploring Interspecies Signaling: Examining whether this compound acts as a signaling molecule at sub-inhibitory concentrations. frontiersin.org Many secondary metabolites function in quorum sensing, a process of cell-to-cell communication that can influence the behavior of microbial communities. researchgate.netnsf.gov
Analyzing Host-Endophyte Relationships: For endophytic strains of Penicillium, investigating the role of this compound in the symbiotic relationship with the host plant. The compound may help protect the plant from pathogens or pests. elsevier.com
Studying Biofilm Formation: Assessing the impact of this compound on biofilm development, as these spatially structured communities are hotbeds of microbial interaction and communication. biorxiv.orgmdpi.com
Integration of Multi-Omics Data in this compound Research
To gain a holistic understanding of this compound, from its genetic underpinnings to its functional output, an integration of multiple "omics" technologies is essential. preprints.orgfrontiersin.orgnih.gov This systems biology approach can uncover complex regulatory networks and identify novel targets for engineering. nih.govrsc.org
Future research should leverage:
Genomics and Transcriptomics: Using genome sequencing to identify the complete biosynthetic gene cluster (BGC) for this compound in various producer strains. asm.org Transcriptomics can then reveal how the expression of these genes is regulated by different environmental cues or developmental stages. nih.gov
Proteomics: Identifying and quantifying the proteins (enzymes) involved in the biosynthetic pathway to pinpoint potential bottlenecks in production.
Metabolomics: Profiling the full spectrum of metabolites produced alongside this compound to understand the broader metabolic context and identify competing pathways. mdpi.com
Integrated Multi-Omics Analysis: Combining these datasets to build comprehensive models of its biosynthesis and regulation. mdpi.comnih.govsci-hub.se For instance, integrating genomic and metabolomic data can link specific genes to the production of novel analogues and help prioritize variants for further study. nih.gov Such approaches are crucial for moving from simple gene-by-gene analysis to a system-wide understanding that can accelerate rational strain improvement and drug discovery efforts. mdpi.comresearchgate.net
Q & A
Q. How can open science principles enhance this compound research reproducibility?
- Methodological Answer : Deposit raw spectra, crystallographic data, and assay protocols in FAIR-aligned repositories (e.g., Zenodo). Use electronic lab notebooks (ELNs) for real-time collaboration. Publish negative results to mitigate publication bias .
Ethical & Interdisciplinary Considerations
Q. What ethical guidelines apply to this compound’s in vivo toxicity testing?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies. Prioritize in silico toxicity prediction (e.g., ProTox-II) before in vivo trials. Obtain ethics board approval for LD50 determinations and histopathological analyses .
Q. How can interdisciplinary collaboration advance this compound research?
- Methodological Answer : Partner with bioinformaticians for genome mining of biosynthetic clusters. Engage pharmacologists for ADME profiling and formulation scientists for nano-encapsulation studies. Cross-validate findings through shared datasets and joint publications .
Tables for Key Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
